molecular formula C17H17F3N4O B2559678 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1795484-06-8

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2559678
CAS No.: 1795484-06-8
M. Wt: 350.345
InChI Key: MLBYHMPRXCAMHH-UHFFFAOYSA-N
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Description

1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a urea-based small molecule characterized by a pyrrolidine ring substituted with a pyridin-2-yl group and a 4-(trifluoromethyl)phenyl urea moiety. This scaffold combines conformational flexibility (via the pyrrolidine ring) with enhanced lipophilicity and electron-withdrawing properties (via the trifluoromethyl group), making it a candidate for targeting enzymes or receptors sensitive to such structural features .

Properties

IUPAC Name

1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)12-4-6-13(7-5-12)22-16(25)23-14-8-10-24(11-14)15-3-1-2-9-21-15/h1-7,9,14H,8,10-11H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBYHMPRXCAMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as 2-pyridinecarboxaldehyde and an amine.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.

    Urea Formation: The final step involves the reaction of the pyrrolidine intermediate with an isocyanate derivative to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Urea Functional Group Reactivity

The urea moiety (-N-C(=O)-N-) governs key reactions:

Hydrolysis

Under acidic or basic conditions, urea derivatives may undergo hydrolysis:

R-NH-C(=O)-NH-R’+H2OR-NH2+R’-NH2+CO2\text{R-NH-C(=O)-NH-R'} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{R'-NH}_2 + \text{CO}_2

  • Conditions :

    • Acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) hydrolysis cleaves the urea bond .

    • Stability varies with substituents; electron-withdrawing groups (e.g., trifluoromethyl) may slow hydrolysis.

Analogous System Conditions Products Reference
Boc-protected pyrrolidine TFA in DCMDeprotected amine
Pyrimidinyl urea 6 M HCl, refluxAniline + pyrimidinamine + CO₂

Pyridine Ring

  • Coordination Chemistry : The pyridine nitrogen can act as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) .

  • Electrophilic Substitution : Directed by the electron-deficient pyridine ring, though steric hindrance from the pyrrolidine may limit reactivity.

Pyrrolidine Ring

  • Oxidation : Tertiary amines in pyrrolidine are susceptible to oxidation, forming pyrrolidone derivatives:

    PyrrolidineOxidizing AgentPyrrolidone\text{Pyrrolidine} \xrightarrow{\text{Oxidizing Agent}} \text{Pyrrolidone}
  • N-Alkylation/Acylation : Reactivity at the pyrrolidine nitrogen is possible under SN2 or acylation conditions .

Trifluoromethylphenyl Group Reactivity

The -CF₃ group is chemically inert but influences electronic properties:

  • Electron-Withdrawing Effect : Activates the phenyl ring for nucleophilic aromatic substitution (NAS) under harsh conditions (e.g., HNO₃/H₂SO₄) .

  • Radical Stability : May participate in radical-mediated reactions under UV light .

Cross-Coupling Reactions

The aryl group can undergo palladium-catalyzed cross-couplings:

Reaction Type Catalyst System Application Yield Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OFunctionalization of phenyl ring65–85%
Buchwald-HartwigPd₂(dba)₃, XPhosAmination of pyridine ring70–90%

Thiourea Derivative Formation

Reaction with isothiocyanates converts urea to thiourea analogs :

Urea+R-N=C=SThiourea+NH3\text{Urea} + \text{R-N=C=S} \rightarrow \text{Thiourea} + \text{NH}_3

  • Conditions : DMF, 80°C, 12 hours .

Biological Interaction-Driven Reactivity

In pharmacological contexts (e.g., enzyme inhibition), the urea group may hydrogen-bond to biological targets:

  • Hydrogen Bonding : Urea carbonyl interacts with serine or aspartate residues in enzymes .

  • Metabolic Oxidation : Hepatic CYP450 enzymes oxidize pyrrolidine to reactive intermediates.

Key Research Findings

  • Selective Hydrolysis : The trifluoromethyl group stabilizes the urea linkage against enzymatic degradation compared to non-fluorinated analogs.

  • Metal Complexation : Pyridine-coordinated Pd complexes enhance catalytic activity in cross-couplings .

  • Thermal Stability : Decomposition occurs above 250°C, releasing NH₃ and CO₂ .

Scientific Research Applications

Antiproliferative Activity

One of the primary applications of this compound is its antiproliferative activity against cancer cell lines. Research indicates that derivatives of urea compounds, including those with similar structural motifs, exhibit significant activity against various cancer types.

Case Studies and Findings

  • A study synthesized a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives and evaluated their antiproliferative effects against A549 (lung), HCT-116 (colon), and PC-3 (prostate) cancer cell lines. Among these, one derivative demonstrated an IC50 value of 1.53 µM against A549 cells, indicating potent activity .
  • Another investigation focused on a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which were screened against the National Cancer Institute's 60 human cancer cell lines. Compounds with specific substituents showed broad-spectrum activity, with some eliciting lethal effects on melanoma and renal cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Modifications to the urea scaffold can significantly impact biological activity.

Key Structural Features

FeatureDescription
Substituents Variations in the terminal phenyl groups influence electronic properties and hydrophobicity, affecting interaction with biological targets.
Functional Groups Introduction of hydrogen bond donors or acceptors can enhance binding affinity to target proteins involved in cancer proliferation .

Potential Therapeutic Applications

Beyond cancer treatment, compounds similar to 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea have been explored for their potential in treating metabolic disorders through modulation of G-protein coupled receptors (GPCRs). For example, research on related urea derivatives has shown promise as GPBAR1 agonists, which could be beneficial in managing conditions like type 2 diabetes and obesity .

Mechanism of Action

The mechanism of action of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

The 4-(trifluoromethyl)phenyl group in the target compound is a common feature in urea derivatives designed for enhanced metabolic stability and binding affinity. Key analogs include:

Compound ID Substituent on Phenyl Ring Yield (%) Molecular Weight (ESI-MS [M+H]+) Notable Properties Reference
Target Compound 4-(trifluoromethyl)phenyl N/A ~408 (estimated) Pyrrolidine-pyridine linker
11d () 4-(trifluoromethyl)phenyl 85.3 534.1 Thiazole-piperazine linker
7n () 3-(trifluoromethyl)phenyl 41.5 ~496 (estimated) Methoxy-dimethylpyridine linker
SB705498 () 4-(trifluoromethyl)phenyl N/A N/A TRPV1 antagonist activity
  • Key Insight : The trifluoromethyl group improves lipophilicity and resistance to oxidative metabolism. However, linker regions (e.g., pyrrolidine-pyridine in the target vs. thiazole-piperazine in 11d) significantly alter conformational flexibility and bioavailability.

Linker Region Variations

The pyrrolidin-3-yl group in the target compound distinguishes it from analogs with alternative linkers:

  • Methoxy-dimethylpyridine linkers (e.g., 7n in ): Introduce hydrogen-bonding interactions but may increase steric hindrance, as seen in lower yields (30–48%) compared to thiazole derivatives (85–88%) .
  • Pyridin-3-yl-phenoxy linkers (e.g., 5f–5g in ): Positional isomerism (pyridin-3-yl vs.

Biological Activity

The compound 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics and enzyme inhibition. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with pyrrolidine and trifluoromethyl phenyl groups, employing standard organic synthesis techniques. The urea linkage is crucial for its biological activity, as it facilitates interactions with various biological targets.

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of urea derivatives on cancer cell lines. For instance:

  • In vitro Studies : The compound demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The IC50 values for these cell lines were reported to be in the low micromolar range, indicating potent activity comparable to established anticancer agents like sorafenib .
Cell LineIC50 (μM)Comparison AgentIC50 (μM)
A5492.39 ± 0.10Sorafenib2.12 ± 0.18
HCT-1163.90 ± 0.33Sorafenib2.25 ± 0.71

These results suggest that the compound may act as a BRAF inhibitor , which is significant given the role of BRAF mutations in various cancers .

The mechanism by which this compound exerts its anticancer effects involves:

  • Targeting BRAF : Molecular docking studies indicate that the compound forms hydrogen bonds with key amino acid residues in the BRAF protein, disrupting its function and leading to reduced cell proliferation .
  • Cell Cycle Arrest : Further investigations reveal that treatment with this compound can induce cell cycle arrest in the G1 phase, thereby preventing cancer cells from progressing through the cycle .

Case Studies

Several case studies have been conducted to assess the biological activity of similar urea derivatives:

  • Study on Antiproliferative Activity : A series of structurally related compounds were synthesized and evaluated for their antiproliferative effects using the MTT assay. The study found that modifications in the urea structure could enhance potency against specific cancer types .
  • Enzyme Inhibition Studies : Research on pyrazolyl-ureas revealed their potential as selective inhibitors of epoxide hydrolase (sEH), showcasing how structural variations can lead to significant changes in biological activity .

Q & A

Basic Research Questions

Q. How can the synthesis of this urea derivative be optimized for high purity and yield?

  • Methodological Answer : The compound can be synthesized via a two-step procedure:

Intermediate Preparation : React pyridin-2-yl-pyrrolidin-3-amine with an aryl isocyanate (e.g., 4-(trifluoromethyl)phenyl isocyanate) in tetrahydrofuran (THF) under inert conditions. Stir at room temperature until completion (monitored via TLC) .

Purification : Use flash chromatography with a hexane/ethyl acetate gradient (e.g., 3:1 to 1:2 ratios) to isolate the product. Typical yields range from 30% to 50%, depending on substituent steric effects .

  • Key Data :

ParameterValue/ExampleReference
SolventTHF
Reaction Time2–6 hours
Yield Range30–50%

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Confirm the presence of urea NH protons (δ 8.5–9.5 ppm) and pyridine/pyrrolidine protons (δ 7.0–8.5 ppm for pyridine; δ 2.5–4.0 ppm for pyrrolidine) .
  • IR Spectroscopy : Identify urea C=O stretches (~1640–1680 cm⁻¹) and trifluoromethyl C-F vibrations (~1120–1170 cm⁻¹) .
  • HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the trifluoromethyl group influence bioactivity in anticancer assays?

  • Methodological Answer :

  • In Vitro Testing : Screen against the NCI-60 cancer cell line panel. The trifluoromethyl group enhances lipophilicity, improving membrane permeability. Compare IC₅₀ values with non-fluorinated analogs (e.g., 4-methylphenyl vs. 4-(trifluoromethyl)phenyl derivatives) .

  • Data Contradiction Resolution : If antiproliferative activity varies across cell lines (e.g., leukemia vs. solid tumors), conduct mechanistic studies (e.g., kinase inhibition profiling) to identify off-target effects .

    • Key Findings :
SubstituentAvg. IC₅₀ (μM)Target SelectivityReference
4-(CF₃)phenyl0.8–2.5FLT3, EGFR
4-Methylphenyl5.0–10.0Non-selective

Q. What strategies address poor aqueous solubility in preclinical studies?

  • Methodological Answer :

  • Formulation Optimization : Use co-solvents (e.g., PEG-400) or surfactants (e.g., Tween-80) to enhance solubility. For in vivo studies, prepare suspensions in 0.5% carboxymethylcellulose (CMC-Na) .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the pyrrolidine nitrogen to improve water solubility without compromising activity .

Data Contradiction Analysis

Q. How to resolve discrepancies in SAR studies for urea-based anticancer agents?

  • Methodological Answer :

  • Structural Confirmation : Re-validate synthetic intermediates via X-ray crystallography to rule out regioisomeric byproducts (e.g., N1 vs. N3 urea linkage) .
  • Assay Standardization : Use uniform protocols (e.g., ATP-based viability assays) across labs to minimize variability. For example, NCI’s Developmental Therapeutics Program (DTP) provides standardized screening pipelines .

Experimental Design Considerations

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Methodological Answer :

  • Rodent Models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to determine t₁/₂, Cmax, and bioavailability .
  • Tissue Distribution : Sacrifice animals at 24 hours post-dose; quantify compound levels in liver, kidneys, and tumor xenografts using homogenization and extraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.